molecular formula C23H23BrN2O3 B2389553 2-[(1E)-{[4-(ADAMANTAN-1-YL)PHENYL]IMINO}METHYL]-6-BROMO-4-NITROPHENOL CAS No. 326018-26-2

2-[(1E)-{[4-(ADAMANTAN-1-YL)PHENYL]IMINO}METHYL]-6-BROMO-4-NITROPHENOL

Cat. No.: B2389553
CAS No.: 326018-26-2
M. Wt: 455.352
InChI Key: SNHFGGWKUWVANI-DHRITJCHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1E)-{[4-(ADAMANTAN-1-YL)PHENYL]IMINO}METHYL]-6-BROMO-4-NITROPHENOL is a complex organic compound that features a unique combination of adamantyl, phenyl, imino, bromo, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-{[4-(ADAMANTAN-1-YL)PHENYL]IMINO}METHYL]-6-BROMO-4-NITROPHENOL typically involves a multi-step process. One common method includes the following steps:

    Formation of the imine bond: This involves the condensation of 4-(1-adamantyl)aniline with 2-hydroxy-3-bromo-5-nitrobenzaldehyde under acidic conditions to form the imine intermediate.

    Cyclization and purification: The imine intermediate is then cyclized under basic conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-{[4-(ADAMANTAN-1-YL)PHENYL]IMINO}METHYL]-6-BROMO-4-NITROPHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinone derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for the reduction of the nitro group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1E)-{[4-(ADAMANTAN-1-YL)PHENYL]IMINO}METHYL]-6-BROMO-4-NITROPHENOL has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-[(1E)-{[4-(ADAMANTAN-1-YL)PHENYL]IMINO}METHYL]-6-BROMO-4-NITROPHENOL depends on its application:

    Biological Systems: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The adamantyl group can enhance the compound’s binding affinity and stability.

    Chemical Reactions: The presence of multiple functional groups allows the compound to participate in various chemical reactions, acting as a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2-((E)-{[4-(1-adamantyl)phenyl]imino}methyl)-4-nitrophenol: Similar structure but lacks the bromo group.

    2-((E)-{[4-(1-adamantyl)phenyl]imino}methyl)-6-chloro-4-nitrophenol: Similar structure but with a chloro group instead of a bromo group.

    2-((E)-{[4-(1-adamantyl)phenyl]imino}methyl)-6-bromo-4-aminophenol: Similar structure but with an amino group instead of a nitro group.

Uniqueness

The uniqueness of 2-[(1E)-{[4-(ADAMANTAN-1-YL)PHENYL]IMINO}METHYL]-6-BROMO-4-NITROPHENOL lies in its combination of functional groups, which provides a distinct set of chemical properties and reactivity. The presence of the adamantyl group enhances its stability and binding affinity in biological systems, while the bromo and nitro groups offer versatile reactivity in chemical synthesis.

Properties

IUPAC Name

2-[[4-(1-adamantyl)phenyl]iminomethyl]-6-bromo-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23BrN2O3/c24-21-9-20(26(28)29)8-17(22(21)27)13-25-19-3-1-18(2-4-19)23-10-14-5-15(11-23)7-16(6-14)12-23/h1-4,8-9,13-16,27H,5-7,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHFGGWKUWVANI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N=CC5=C(C(=CC(=C5)[N+](=O)[O-])Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.